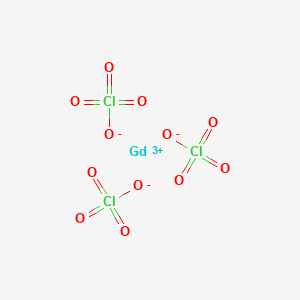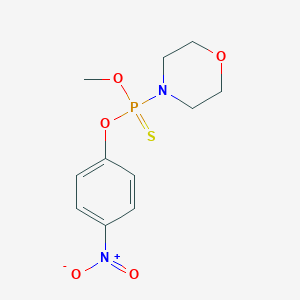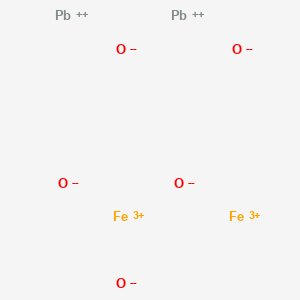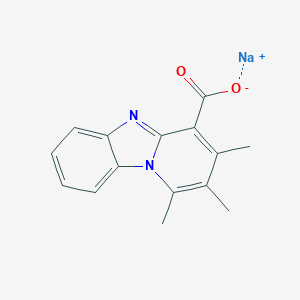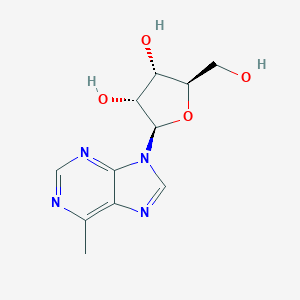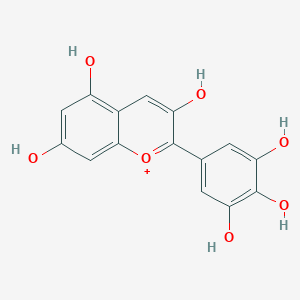
3,3',4',5,5',7-Hexahydroxyflavylium
説明
3,3’,4’,5,5’,7-Hexahydroxyflavylium, also known as Delphinidin, is an anthocyanidin cation consisting of benzopyrylium with hydroxy substituents at the 3-, 5- and 7-positions and a 3,4,5-trihydroxyphenyl group at the 2-position . It is a plant pigment responsible for the colors of the plants of the genera Viola and Delphinium . It has a role as an antineoplastic agent, a biological pigment, and a plant metabolite .
Molecular Structure Analysis
The molecular structure of 3,3’,4’,5,5’,7-Hexahydroxyflavylium is complex, with hydroxy substituents at the 3-, 5- and 7-positions and a 3,4,5-trihydroxyphenyl group at the 2-position . The molecular formula is C15H11O7+ .Chemical Reactions Analysis
3,3’,4’,5,5’,7-Hexahydroxyflavylium has been studied for its potential to prevent 5-Fluorouracil-induced cardiotoxicity . The study found that myricetin, a type of 3,3’,4’,5,5’,7-Hexahydroxyflavylium, alleviated markers of inflammation, apoptosis, cardiac toxicity, oxidative stress, and upregulated antioxidative machinery .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,3’,4’,5,5’,7-Hexahydroxyflavylium include a molecular weight of 303.24 g/mol . It is a natural product found in Camellia sinensis, Fimbristylis dichotoma, and other organisms .科学的研究の応用
Condensation Reactions and Derivatives : The study of condensation reactions of flavylium salts, including those similar to hexahydroxyflavylium, with other compounds like 5,5-dimethyl-1,3-cyclohexanedione, highlights the chemical versatility and potential for synthesizing various derivatives with unique properties (Jurd, 1965).
Colorant Identification in Resins : Hexahydroxyflavylium derivatives have been identified as major colorants in natural resins, as in the study of "dragon's blood" resin from Dracaena draco. This research expands our understanding of the natural occurrence and role of these compounds in coloration (Melo et al., 2007).
Complexation with Metals : The ability of hexahydroxyflavylium and related compounds to form complexes with metals, like aluminum, is significant for applications in color stabilization and dye chemistry. Such complexation can stabilize certain color forms, which is crucial in industries like textiles and inks (Moncada et al., 2003).
Photochromic Behavior : Studies on the photochromism of synthetic flavylium compounds, similar to hexahydroxyflavylium, reveal their potential in developing materials that change color in response to light, which could have applications in areas like smart coatings and UV protection technologies (Figueiredo et al., 1994).
Dual Photochromic Systems : The study of dual photochromic systems based on flavylium compounds indicates potential in creating materials with multiple, independently controlled photochromic responses, useful in advanced optical applications (Gago et al., 2015).
Chemical Reaction Networks : Research on the chemical reaction networks of flavylium salts, such as hexahydroxyflavylium, helps in understanding their stability and reactivity in different pH conditions. This knowledge is critical in manipulating these compounds for specific applications, such as pH-sensitive dyes or indicators (Moncada et al., 2004).
Effect of Glycosidation on Color : The impact of glycosidation on the color properties of flavylium compounds, similar to hexahydroxyflavylium, is crucial for understanding their use in food colorants and natural dyes. This research also provides insights into the structural factors affecting color stability and intensity (Basílio et al., 2016).
Substituent Effects on Stability and Kinetics : Studying the effects of different substituents on the stability and kinetic properties of flavylium compounds aids in designing molecules with tailored properties for specific industrial or research applications (Alejo-Armijo et al., 2016).
Interaction with β-Cyclodextrin : Research on the interaction of flavylium salts with β-cyclodextrin can lead to novel methods of stabilizing these compounds, which is significant for their use in various formulations, including pharmaceuticals and cosmetics (Basílio et al., 2013).
将来の方向性
The future directions of 3,3’,4’,5,5’,7-Hexahydroxyflavylium research could potentially involve further exploration of its beneficial effects against 5-FU-induced cardiac injury . Additionally, its antioxidative and anti-cancer activities could be further studied for potential therapeutic applications .
特性
IUPAC Name |
2-(3,4,5-trihydroxyphenyl)chromenylium-3,5,7-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-5H,(H5-,16,17,18,19,20,21)/p+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHRCGUTYDNCLE-UHFFFAOYSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11O7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
528-53-0 (chloride) | |
| Record name | Delphinidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80862123 | |
| Record name | Delphinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Delphinidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003074 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3,3',4',5,5',7-Hexahydroxyflavylium | |
CAS RN |
13270-61-6 | |
| Record name | 3,5,7-Trihydroxy-2-(3,4,5-trihydroxyphenyl)-1-benzopyrylium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13270-61-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Delphinidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013270616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Delphinidin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80862123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DELPHINIDIN CATION | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/031A4BN94T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Delphinidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003074 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 350 °C | |
| Record name | Delphinidin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003074 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






